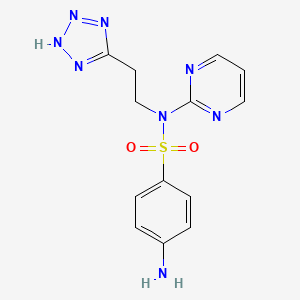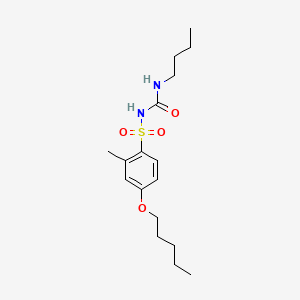![molecular formula C12H14O B14466046 Benzene, [(2-cyclopenten-1-yloxy)methyl]- CAS No. 68241-89-4](/img/structure/B14466046.png)
Benzene, [(2-cyclopenten-1-yloxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [(2-cyclopenten-1-yloxy)methyl]- is an organic compound characterized by a benzene ring substituted with a [(2-cyclopenten-1-yloxy)methyl] group. This compound is notable for its unique structure, which combines the aromatic stability of benzene with the reactive nature of the cyclopentenyl group. The molecular formula for this compound is C11H12O.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2-cyclopenten-1-yloxy)methyl]- typically involves the reaction of benzyl alcohol with 2-cyclopenten-1-one under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which subsequently undergoes nucleophilic attack by the benzyl alcohol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids may be employed to facilitate the reaction and improve efficiency.
Types of Reactions:
Oxidation: Benzene, [(2-cyclopenten-1-yloxy)methyl]- can undergo oxidation reactions, particularly at the cyclopentenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the cyclopentenyl group, converting it to a cyclopentyl group. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like ferric bromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopentyl derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学的研究の応用
Benzene, [(2-cyclopenten-1-yloxy)methyl]- finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, [(2-cyclopenten-1-yloxy)methyl]- involves its interaction with molecular targets through its reactive functional groups. The benzene ring can participate in π-π interactions, while the cyclopentenyl group can undergo nucleophilic or electrophilic reactions. These interactions can modulate biological pathways and influence the compound’s overall activity.
類似化合物との比較
- Benzene, (1-methyl-2-cyclopropen-1-yl)-
- Benzene,2-cyclopenten-1-yl-
Comparison: Benzene, [(2-cyclopenten-1-yloxy)methyl]- is unique due to the presence of the [(2-cyclopenten-1-yloxy)methyl] group, which imparts distinct reactivity and properties compared to other benzene derivatives. The cyclopentenyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of Benzene, [(2-cyclopenten-1-yloxy)methyl]- and its significance in various scientific domains
特性
CAS番号 |
68241-89-4 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
cyclopent-2-en-1-yloxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-4,6-8,12H,5,9-10H2 |
InChIキー |
UFSZRFQRWVWKMW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C=C1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



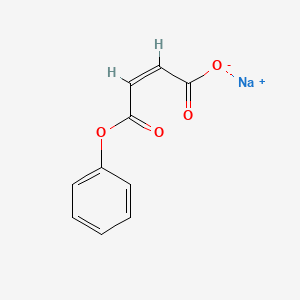
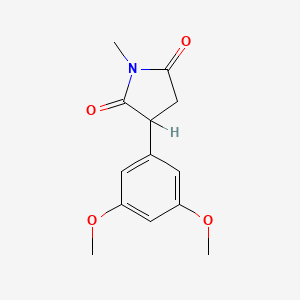
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)


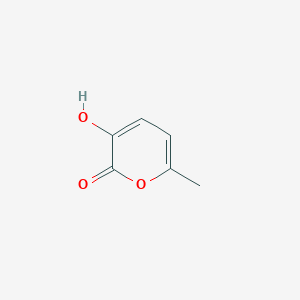

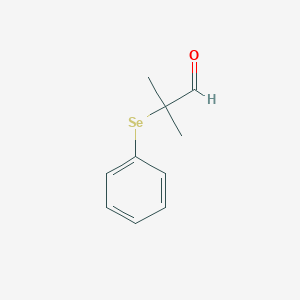

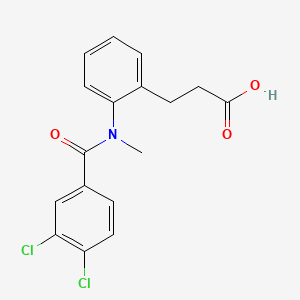
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
